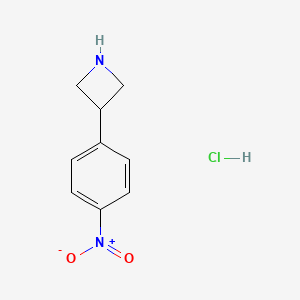

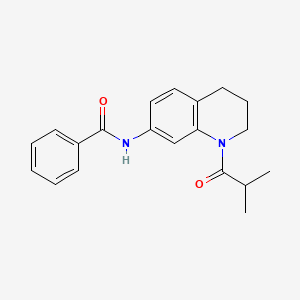

3-(4-Nitrophenyl)azetidine hydrochloride

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

Scientific Research Applications

Synthesis and Medicinal Importance

- Antibacterial and Antifungal Activities : A study focused on synthesizing azetidinone derivatives demonstrated their potential in combating bacterial and fungal infections. The synthesized compounds showed varying degrees of effectiveness against selected bacteria and fungi, with some exhibiting significant antibacterial properties. This research underscores the utility of azetidinone derivatives, potentially including those derived from "3-(4-Nitrophenyl)azetidine hydrochloride," in developing new antimicrobial agents (Samadhiya, Sharma, & Srivastava, 2013).

Antioxidant Activity

- Novel 4-Oxo-Azetidines : Research into the antioxidant activity of 4-oxo-azetidine derivatives synthesized from Schiff bases highlighted the significant potential of these compounds. The study found that derivatives with specific substitutions on the phenyl ring exhibited pronounced antioxidant activity, suggesting that modifications to the "3-(4-Nitrophenyl)azetidine" structure could yield compounds with beneficial antioxidant properties (Madhavi & Rani, 2014).

Neuroblastoma Imaging Agents

- Fluorescent Ligands for Neuroblastoma Imaging : A study on the synthesis of fluorescent compounds related to the neuronal norepinephrine transporter (NET) substrate, MIBG, suggests the potential use of azetidine derivatives, including "3-(4-Nitrophenyl)azetidine," in creating imaging agents for neuroblastoma, a type of cancer that commonly affects children. The research indicates that modifying the azetidine structure could lead to compounds with high affinity for NET, useful in diagnosing and treating neuroblastomas (Hadrich, Berthold, Steckhan, & Bönisch, 1999).

Antidepressant and Nootropic Agents

- Schiff’s Bases and 2-Azetidinones : Another study investigated the antidepressant and nootropic (cognitive enhancement) activities of Schiff’s bases and 2-azetidinones derived from isonocotinyl hydrazone. This research demonstrated that certain derivatives, potentially including those synthesized from "3-(4-Nitrophenyl)azetidine," exhibit significant antidepressant and nootropic activities. These findings point to the azetidine framework as a promising scaffold for developing new central nervous system (CNS) active agents (Thomas, Nanda, Kothapalli, & Hamane, 2016).

Safety and Hazards

- Safety Data Sheet : Refer to the MSDS for detailed safety information.

Future Directions

Mechanism of Action

Target of Action

This compound belongs to the azetidine class, which is known for its unique reactivity driven by considerable ring strain . Azetidines are used in organic synthesis and medicinal chemistry .

Mode of Action

Azetidines are known for their unique reactivity that can be triggered under appropriate reaction conditions . The reactivity of azetidines is driven by a considerable ring strain, while at the same time, the ring is significantly more stable than that of related aziridines .

Biochemical Pathways

Azetidines are known to be used as building blocks for polyamines by anionic and cationic ring-opening polymerization . The resulting polymers have many important applications, such as antibacterial and antimicrobial coatings, CO2 adsorption, chelation and materials templating, and non-viral gene transfection .

Pharmacokinetics

It’s known that the compound is a powder and is stored at 4°c . These properties may influence its bioavailability.

Result of Action

Azetidines are known to be used in the synthesis of various bioactive molecules and natural products .

Action Environment

It’s known that the compound is stored at 4°c , suggesting that temperature could be a factor influencing its stability.

properties

IUPAC Name |

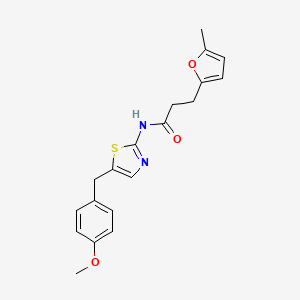

3-(4-nitrophenyl)azetidine;hydrochloride |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H10N2O2.ClH/c12-11(13)9-3-1-7(2-4-9)8-5-10-6-8;/h1-4,8,10H,5-6H2;1H |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CXVGZNSRXNPLDO-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(CN1)C2=CC=C(C=C2)[N+](=O)[O-].Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H11ClN2O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

214.65 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3-(4-Nitrophenyl)azetidine hydrochloride | |

CAS RN |

7606-34-0 |

Source

|

| Record name | 3-(4-nitrophenyl)azetidine hydrochloride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![(2S)-2-[(4-fluorobenzoyl)amino]-3-methylbutanoic acid](/img/structure/B2914036.png)

![N-[2-(4-methoxyphenyl)-4,6-dihydrothieno[3,4-c]pyrazol-3-yl]-2-naphthalen-1-ylacetamide](/img/structure/B2914046.png)

![2-(4,5-dimethoxy-2-((4-methylpiperazin-1-yl)sulfonyl)phenethyl)-1H-benzo[de]isoquinoline-1,3(2H)-dione](/img/structure/B2914047.png)

![N-[4-(4-chlorophenoxy)phenyl]-7-hydroxy-2-oxochromene-3-carboxamide](/img/structure/B2914049.png)

![2-{[4-amino-5-(4-methoxybenzyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(3,4-dichlorophenyl)acetamide](/img/structure/B2914051.png)

![Isoxazol-5-yl(4-(4-methylbenzo[d]thiazol-2-yl)piperazin-1-yl)methanone](/img/structure/B2914056.png)